2H-Thiopyran-3-carboxylicacid,tetrahydro-,(R)-(9CI)

Übersicht

Beschreibung

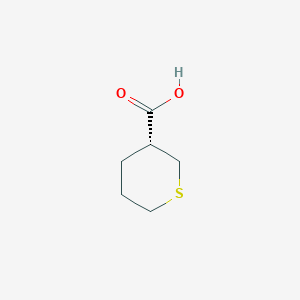

®-tetrahydro-2H-thiopyran-3-carboxylic acid is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tetrahydro-2H-thiopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing a thiol and a carboxylic acid group. The reaction conditions typically involve the use of a base to deprotonate the thiol, followed by cyclization to form the thiopyran ring. The reaction can be carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-tetrahydro-2H-thiopyran-3-carboxylic acid may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-tetrahydro-2H-thiopyran-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the thiopyran ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for the reduction of the carboxylic acid group.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Organic Synthesis

- THTPCA serves as a crucial intermediate in the synthesis of more complex sulfur-containing heterocycles. Its unique six-membered ring structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

2. Reaction Characteristics

- Oxidation Reactions : THTPCA can undergo oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid. This property is useful for generating diverse sulfur-containing compounds.

- Reduction Reactions : The carboxylic acid group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Applications

1. Antimicrobial Properties

- THTPCA has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of specific strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Enzyme Interaction

- Research indicates that THTPCA may interact with enzymes and receptors, potentially leading to inhibition or activation of biochemical pathways. The sulfur atom's ability to participate in redox reactions can influence cellular processes, making it a candidate for further biological studies.

Pharmaceutical Applications

1. Precursor for Drug Development

- Ongoing research is exploring THTPCA's role as a precursor in synthesizing pharmaceutical compounds, particularly those targeting infectious diseases. Its structural features may contribute to the efficacy of new drugs.

2. Potential Therapeutic Uses

- The compound has been studied for its potential therapeutic applications in treating conditions mediated by specific receptors, such as neurokinin receptor antagonists for inflammation and rheumatoid arthritis .

Case Studies and Research Findings

| Study/Research | Focus Area | Findings |

|---|---|---|

| Antimicrobial Study | Microbiology | Demonstrated effectiveness against specific bacterial strains, indicating potential for drug development. |

| Enzyme Interaction Study | Biochemistry | Identified potential pathways influenced by THTPCA's interaction with metabolic enzymes. |

| Pharmaceutical Research | Medicinal Chemistry | Explored synthesis pathways leading to novel antimicrobial agents derived from THTPCA. |

Wirkmechanismus

The mechanism of action of ®-tetrahydro-2H-thiopyran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the thiopyran ring can form interactions with metal ions or other biomolecules, influencing the compound’s activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating its effects.

Vergleich Mit ähnlichen Verbindungen

®-tetrahydro-2H-thiopyran-3-carboxylic acid can be compared with other similar compounds, such as:

Tetrahydro-2H-pyran-3-carboxylic acid: This compound has an oxygen atom in place of the sulfur atom in the ring. The presence of sulfur in ®-tetrahydro-2H-thiopyran-3-carboxylic acid can lead to different chemical reactivity and biological activity.

Thiopyran derivatives: Other thiopyran derivatives with different substituents on the ring can have varying properties and applications. The specific substitution pattern can influence the compound’s stability, reactivity, and biological activity.

Biologische Aktivität

2H-Thiopyran-3-carboxylic acid, tetrahydro-, (R)-(9CI) is an organic compound belonging to the class of thiopyrans, which are sulfur-containing heterocycles. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of 2H-thiopyran-3-carboxylic acid includes a thiopyran ring with a carboxylic acid functional group. The presence of sulfur in the ring significantly influences its chemical reactivity and biological activity compared to similar compounds, such as tetrahydro-2H-pyran-3-carboxylic acid, which contains an oxygen atom instead of sulfur.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₂S |

| Molecular Weight | 132.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and methanol |

The biological activity of 2H-thiopyran-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfur atom in the thiopyran ring can form interactions with metal ions and other biomolecules, which may influence the compound's activity. The carboxylic acid group facilitates hydrogen bonding, enhancing its interaction with biological systems.

Antimicrobial Properties

Research indicates that 2H-thiopyran-3-carboxylic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. This makes it a potential candidate for further exploration in cancer therapeutics.

Inhibition of Enzymes

The compound is also noted for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it may selectively inhibit cyclooxygenase-2 (COX-2), which is associated with inflammatory responses. This characteristic positions it as a potential anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the biological activity of thiopyran derivatives, including 2H-thiopyran-3-carboxylic acid:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiopyran exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that modifications to the thiopyran ring could enhance efficacy against specific bacterial strains.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that 2H-thiopyran-3-carboxylic acid could induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

- Inflammation Models : Experimental models of inflammation showed that the compound could reduce markers of inflammation, supporting its role as an anti-inflammatory agent through COX-2 inhibition .

Eigenschaften

IUPAC Name |

(3R)-thiane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMOTEAFHXHTAL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434799 | |

| Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161511-61-1 | |

| Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.